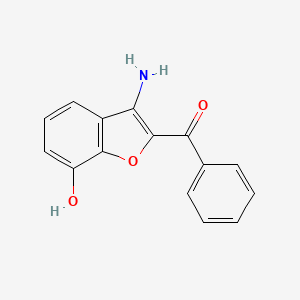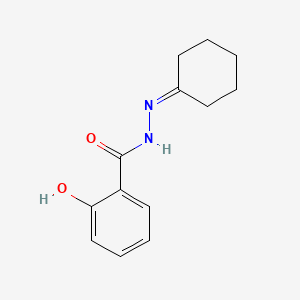
Dimethylamino-PEG11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylamino-PEG11 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. This compound is particularly valued for its role in enhancing the solubility and stability of these therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
Dimethylamino-PEG11 is synthesized through a series of ethoxylation reactions, where ethylene oxide is reacted with dimethylamine. The process involves the sequential addition of ethylene oxide units to the dimethylamine, resulting in the formation of a PEG chain with a terminal dimethylamino group. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired chain length and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through distillation or chromatography to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Dimethylamino-PEG11 undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation Reactions: The PEG chain can undergo oxidation, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form primary amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted amines or amides.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include primary amines or alcohols.
科学的研究の応用
Dimethylamino-PEG11 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and drug delivery systems
作用機序
Dimethylamino-PEG11 functions as a linker in PROTACs, which consist of two ligands connected by a PEG chain. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of disease-causing proteins .
類似化合物との比較
Similar Compounds
Dimethylamino-PEG4: A shorter PEG-based linker with similar properties but reduced solubility and stability.
Dimethylamino-PEG8: An intermediate-length PEG linker with balanced solubility and stability.
Dimethylamino-PEG12: A longer PEG linker with enhanced solubility but potentially reduced cellular permeability
Uniqueness
Dimethylamino-PEG11 is unique due to its optimal balance of solubility, stability, and cellular permeability. Its length allows for efficient conjugation with various ligands and proteins, making it a versatile tool in the synthesis of PROTACs and other bioconjugates .
特性
分子式 |
C24H51NO11 |
|---|---|
分子量 |
529.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H51NO11/c1-25(2)3-5-27-7-9-29-11-13-31-15-17-33-19-21-35-23-24-36-22-20-34-18-16-32-14-12-30-10-8-28-6-4-26/h26H,3-24H2,1-2H3 |
InChIキー |
HUMALLUMZYFMKZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


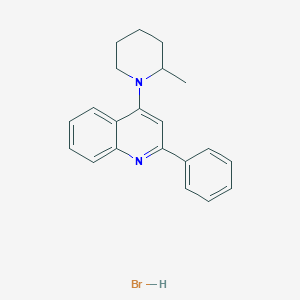


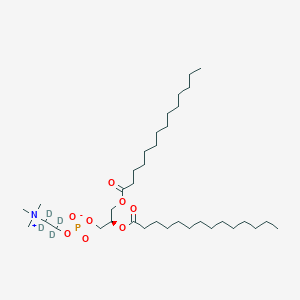
![3-[4-[(E)-2-phenylethenyl]phenoxy]propan-1-ol](/img/structure/B11938128.png)
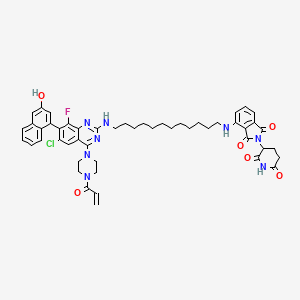
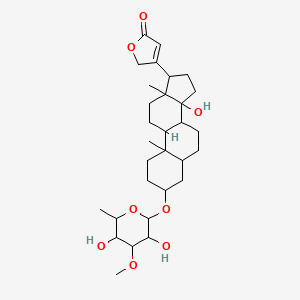

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11938147.png)
![Ethyl 2-amino-6-[2-(4-chlorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11938155.png)
![1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B11938156.png)
